![molecular formula C15H22N2O4 B4581853 N-(4-ethoxyphenyl)-N'-(3-ethoxypropyl)ethanediamide](/img/structure/B4581853.png)
N-(4-ethoxyphenyl)-N'-(3-ethoxypropyl)ethanediamide
Overview
Description
N-(4-ethoxyphenyl)-N'-(3-ethoxypropyl)ethanediamide, also known as EEED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEED is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H26N2O2.
Scientific Research Applications
Synthesis and Biological Activity
The compound has been a subject of interest in the synthesis of novel compounds with potential biological activities. For instance, a study on substituted bis(thiophenyl)alkanediamides revealed the synthesis of N-l,N′-(n + 2)-bis[3-cyano(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]alkanediamides. These compounds exhibited anti-inflammatory and analgesic (non-narcotic) activities, highlighting the compound's relevance in medicinal chemistry research aimed at new therapeutic agents (Avakyan et al., 2005).
Photocatalytic Applications
Another area of research interest is the development of photocatalysts for environmental and energy applications. Alkyne-substituted mononuclear photocatalysts based on [RuCl(bpy)(tpy)]⁺, for example, have been investigated for their ability to catalyze the oxidation of organic substrates under light irradiation. While not directly mentioning N-(4-ethoxyphenyl)-N'-(3-ethoxypropyl)ethanediamide, this research area demonstrates the potential utility of related compounds in developing new materials for photocatalytic applications, indicating the broader relevance of such chemical structures in advancing sustainable technologies (Davidson et al., 2015).
Environmental Impact and Endocrine Disrupting Properties
Furthermore, research into the environmental impact of chemical compounds related to N-(4-ethoxyphenyl)-N'-(3-ethoxypropyl)ethanediamide has been conducted, with studies on nonylphenols (NPs), known for their persistent and estrogenic activity, suggesting the importance of understanding the environmental and health implications of such compounds. This line of research underscores the necessity of evaluating the environmental fate and potential endocrine-disrupting properties of chemical substances, including those structurally related to N-(4-ethoxyphenyl)-N'-(3-ethoxypropyl)ethanediamide, to inform safer chemical design and regulatory policies (Guenther et al., 2002).
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(3-ethoxypropyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-20-11-5-10-16-14(18)15(19)17-12-6-8-13(9-7-12)21-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXGCZBRRXCYGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=CC=C(C=C1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethoxyphenyl)-N-(3-ethoxypropyl)oxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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